9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine
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Overview
Description
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is a synthetic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in various biological processes. This particular compound is characterized by the presence of a benzyl group at the 9-position and a piperidin-1-ylethenyl group at the 6-position of the purine ring. Its unique structure makes it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine typically involves multi-step organic reactions. One common approach starts with the preparation of 2,6-dichloropurine, which can be synthesized from xanthine or adenine . The 2,6-dichloropurine is then subjected to nucleophilic substitution reactions to introduce the benzyl and piperidin-1-ylethenyl groups at the respective positions. The reaction conditions often involve the use of strong bases and solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the substitutions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atoms in the precursor compounds are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of purine derivatives with reduced functional groups.
Scientific Research Applications
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex purine derivatives.
Biology: Studied for its potential role in cellular signaling pathways and as a modulator of enzyme activity.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in cellular processes, leading to altered cellular functions. For example, it may inhibit kinases involved in cell proliferation, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
6-Benzylaminopurine: A synthetic cytokinin that promotes plant growth and development.
9-Benzyl-6-(furan-2-yl)-2-(N,N-dimethylamino)-9H-purine: A compound with potential clinical applications.
Uniqueness
9-Benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to modulate enzyme activity and interact with cellular pathways makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C19H21N5 |
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Molecular Weight |
319.4 g/mol |
IUPAC Name |
9-benzyl-6-[(E)-2-piperidin-1-ylethenyl]purine |
InChI |
InChI=1S/C19H21N5/c1-3-7-16(8-4-1)13-24-15-22-18-17(20-14-21-19(18)24)9-12-23-10-5-2-6-11-23/h1,3-4,7-9,12,14-15H,2,5-6,10-11,13H2/b12-9+ |
InChI Key |
FAINCICVOVFBHT-FMIVXFBMSA-N |
Isomeric SMILES |
C1CCN(CC1)/C=C/C2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Canonical SMILES |
C1CCN(CC1)C=CC2=C3C(=NC=N2)N(C=N3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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